molecular formula C7H4Cl2IN3 B3028403 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 2007910-59-8

2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B3028403
M. Wt: 327.93
InChI Key: QYZQYJPDWDSARB-UHFFFAOYSA-N
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Description

The compound 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps such as cyclization and chloridization. For instance, the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a related compound, was achieved using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride as raw materials. The process yielded a product with a purity higher than 99.5% under optimal conditions . Although the specific synthesis of 2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

Pyrimidine derivatives often exhibit interesting structural characteristics. For example, the crystal structure of 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride was solved, showing two conjugated aromatic rings that are almost coplanar . This suggests that the molecular structure of pyrimidine derivatives is conducive to planarity, which can be important for their interaction with biological targets such as DNA or enzymes.

Chemical Reactions Analysis

The reactivity of pyrimidine scaffolds can be probed to generate a variety of substituted or fused pyrimidine derivatives. For example, 2,4-dichlorofuro[3,4-d]pyrimidin-7-one was used as a versatile scaffold to obtain highly functionalized pyrimidines through reactions with different amine nucleophiles . This indicates that the pyrimidine core can be modified to enhance its reactivity and introduce new functional groups, which may also be true for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are crucial for their biological activity and pharmacokinetic profile. For instance, the lipophilicity of certain pyrimidine analogues was directly related to their ability to penetrate cells, as demonstrated by their culture IC50/enzyme IC50 ratios . This highlights the importance of understanding the physicochemical properties of these compounds to predict their behavior in biological systems.

Scientific Research Applications

Synthesis and Antiviral Activity

Saxena et al. (1988) investigated the synthesis of various pyrrolo[2,3-d]pyrimidines, including 2,4-dichloro-5-iodo variants, exploring their antiviral activities. They noted that some compounds showed slight activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), albeit with limited cytotoxicity. This study contributes to the understanding of the chemical properties and potential antiviral applications of such compounds (Saxena et al., 1988).

Interaction with Glycine Esters

Zinchenko et al. (2018) explored the interaction of derivatives of pyrrolo[2,3-d]pyrimidine, such as 4,6-dichloropyrimidine-5-carbaldehyde, with glycine esters. Their findings suggest potential routes for synthesizing biologically active compounds, highlighting the chemical versatility of pyrrolo[2,3-d]pyrimidine structures (Zinchenko et al., 2018).

Inhibitory Activity on Xanthine Oxidase

Seela et al. (1984) synthesized N-methyl isomers of pyrrolo[2,3-d]pyrimidines and examined their inhibitory activity on xanthine oxidase. They found that these compounds, including variants similar to 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, can inhibit xanthine oxidase, suggesting potential medicinal applications (Seela et al., 1984).

Antiproliferative and Antiviral Activity

Pudlo et al. (1990) focused on the synthesis of certain 4-substituted and 4,5-disubstituted pyrrolo[2,3-d]pyrimidines and their antiproliferative and antiviral activities. They discovered that these compounds, including those structurally related to 2,4-dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, exhibited growth inhibition in L1210 cells and activity against human cytomegalovirus and herpes simplex type 1 (Pudlo et al., 1990).

Future Directions

The compound could be a practical building block in the synthesis of many JAK inhibitors . These inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .

properties

IUPAC Name

2,4-dichloro-5-iodo-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2IN3/c1-13-2-3(10)4-5(8)11-7(9)12-6(4)13/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZQYJPDWDSARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=C(N=C2Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801194375
Record name 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-5-iodo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

2007910-59-8
Record name 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-5-iodo-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007910-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-5-iodo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DS Williamson, GP Smith, GK Mikkelsen… - Journal of medicinal …, 2021 - ACS Publications
Inhibitors of leucine-rich repeat kinase 2 (LRRK2) and mutants, such as G2019S, have potential utility in Parkinson’s disease treatment. Fragment hit-derived pyrrolo[2,3-d]pyrimidines …
Number of citations: 19 pubs.acs.org

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